2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment to ensure the stability and purity of the final product. The process may involve multiple steps, including condensation reactions and purification stages to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the compound, which is crucial for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups. Substitution reactions can result in a wide range of products with different substituents attached to the pyrimidine ring .
Scientific Research Applications
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uracil-5-carboxylic Acid: A structurally similar compound with different functional groups.
Isoorotic Acid: Another pyrimidine derivative with distinct properties and applications.
2,4-Dihydroxypyrimidine-5-carboxylic Acid: Shares a similar core structure but differs in the functional groups attached.
Uniqueness
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,4-dioxo-1-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-4-5(7(12)13)6(11)9-8(10)14/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14) |
InChI Key |
VPMVDBMJVKVOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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